2,4-Pentadienoic acid, 3-methyl-5-((1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)cyclopropyl)-, (2E,4E)-
Overview
Description
This would include the compound’s systematic name, common name, and any relevant identifiers like CAS number or PubChem ID.
Synthesis Analysis
This would cover methods of synthesizing the compound, including any necessary reagents or catalysts and the conditions required for the reaction.Molecular Structure Analysis
This would involve looking at the compound’s molecular structure, including its atomic arrangement and any functional groups.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis
This would involve looking at properties like the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Molecular Conformation and Activity
- Conformational Importance for Activity : Research highlights the significance of the trans-amide structure in compounds with retinoidal activity. N-Methylation of certain retinoidal amides led to the loss of potent differentiation-inducing activity on human promyelocytic leukemia cell lines, underscoring the critical role of molecular conformation in biological activity. Active compounds exhibited a trans-amide bond and an elongated structure, whereas inactive compounds had a cis-amide bond, resulting in a folded structure. This conformational difference is essential for their biological function, demonstrating the intricate relationship between molecular structure and biological activity (Kagechika et al., 1989).
Synthesis and Biological Evaluation
- Synthesis and Inhibition of Mycolic Acid Biosynthesis : The synthesis of cyclopropene and cyclopropane fatty acids, analogous to key intermediates in the biosynthesis of mycobacterial mycolic acids, demonstrated potential as inhibitors of mycolic acid biosynthesis. This finding is significant for understanding bacterial cell wall synthesis and exploring new antibacterial strategies (Hartmann et al., 1994).
Structural Modifications and Biological Activity
- Impact of Structural Modifications : A study examined the effects of structural modifications in the retinoid skeleton on biological activity, focusing on a series of aromatic retinoids. The research indicated that geometric constraints imposed by the retinoid receptor influence the biological activity of these compounds, highlighting the importance of precise structural features for therapeutic efficacy (Dawson et al., 1989).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any other potential hazards.
Future Directions
This would involve looking at current research on the compound and potential future applications.
properties
IUPAC Name |
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O2/c1-16(13-21(25)26)7-8-18-15-24(18,6)17-9-10-19-20(14-17)23(4,5)12-11-22(19,2)3/h7-10,13-14,18H,11-12,15H2,1-6H3,(H,25,26)/b8-7+,16-13+/t18-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOOLEGQBVUTKC-NVQSDHBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1CC1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/[C@@H]1C[C@]1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Pentadienoic acid, 3-methyl-5-((1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)cyclopropyl)-, (2E,4E)- | |
CAS RN |
220619-73-8 | |
Record name | VTP-194204 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220619738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VTP-194204 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11806 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VTP-194204 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877M97Z38Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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